molecular formula C15H21Cl2N B2560846 4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride CAS No. 1051919-46-0

4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride

Cat. No.: B2560846
CAS No.: 1051919-46-0
M. Wt: 286.24
InChI Key: FTCXJJAXYXIHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride (CAS 1051919-46-0) is a complex polycyclic organic compound featuring a decahydroisoquinoline core with a chlorine atom at the 4a-position and a phenyl group at the 1-position . Its molecular formula is C15H21Cl2N, with a molecular weight of 286.24 g/mol . Provided as a hydrochloride salt to enhance stability and solubility, this compound is supplied with high purity and consistency, which is essential for reproducible results in scientific research . This compound is primarily used as a versatile synthetic intermediate and building block in organic and medicinal chemistry research . Decahydroisoquinoline derivatives are of significant interest in pharmaceutical development for their potential to target central nervous system (CNS) receptors . Such scaffolds are frequently explored in the search for novel ligands with potential applications in treating neurological disorders . Researchers value this compound for its unique reactivity, contributed by the chloro and phenyl substituents, making it suitable for specialized synthesis routes aimed at creating novel chemical entities for drug discovery campaigns . This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4a-chloro-1-phenyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN.ClH/c16-15-9-5-4-8-13(15)14(17-11-10-15)12-6-2-1-3-7-12;/h1-3,6-7,13-14,17H,4-5,8-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCXJJAXYXIHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride typically involves the reaction of 1-phenyldecahydroisoquinoline with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions .

Biology

  • Antimicrobial and Anticancer Properties : Research indicates that compounds related to this structure exhibit potential antimicrobial and anticancer activities. For instance, derivatives have been evaluated for their effects on various cancer cell lines, showcasing promising results in inhibiting cell growth .
  • Mechanism of Action : The compound's mechanism likely involves interaction with specific molecular targets, modulating enzyme activity or receptor functions. This interaction may influence critical cellular processes such as signal transduction pathways and gene expression.

Medicine

  • Pharmaceutical Development : The compound is investigated for its potential use in developing new pharmaceuticals, particularly targeting neurological disorders and cancer therapies. Its ability to interact with biological systems makes it a candidate for drug formulation .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity (2023)Evaluated various derivatives of chloro compoundsCertain derivatives showed significant anticancer activity against multiple cancer cell lines with promising IC50 values .
Biological Activity Spectrum (2011)Investigated the biological effects of chloro derivativesFound that some derivatives exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria .
Synthesis for Neurological Disorders (2024)Developed new intermediates for drug synthesisHighlighted the role of this compound in synthesizing compounds targeting neurological diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in:

  • Fine Chemicals Production : It plays a role in producing pharmaceutical intermediates and fine chemicals.
  • Material Science : Used in developing materials such as polymers that require enhanced properties like chemical resistance and durability .

Mechanism of Action

The mechanism of action of 4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4a-chloro-1-phenyldecahydroisoquinoline hydrochloride with structurally related compounds, focusing on molecular features, substituents, and physicochemical parameters derived from –8:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS/Identifier Classification
4a-Chloro-1-phenyldecahydroisoquinoline·HCl* C₁₆H₂₁ClN·HCl ~304.3 4a-Cl, 1-Ph N/A Not listed in Evidence Isoquinoline
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-isoquinoline·HCl C₂₈H₃₄ClNO₄ 500.0 Diethoxy-benzyl, diethoxy-isoquinoline 95% EN300-760933 Dihydroisoquinoline
5-Amino-2,4-Dimethoxybenzoic Acid Hydrochloride C₉H₁₀ClNO₄ 231.6 5-NH₂, 2/4-OCH₃, benzoic acid 95% EN300-760976 Benzoic acid
tert-Butyl (N-(6-chloro-2H-1,3-benzodioxazol-5-yl) carbonate) C₁₂H₁₄ClNO₄ 283.7 Chlorobenzodioxazole, tert-butyl carbonate 95% EN300-705974 Benzodioxazole
4-(Bromomethyl)-3,5-difluoropyridine C₆H₄BrF₂N 223.0 Br-CH₂, 3,5-F 95% EN300-705991 Pyridine

Key Observations :

  • Substituent Influence: The chloro and phenyl groups in the target compound contrast with ethoxy and benzyl substituents in the dihydroisoquinoline analog (EN300-760933), which has a higher molecular weight (~500 g/mol) due to multiple ethoxy groups .
  • Bioactivity Potential: The saturated decahydroisoquinoline core may confer improved BBB penetration compared to aromatic benzoic acid derivatives (e.g., EN300-760976), which exhibit polar carboxyl groups .
  • Halogen Effects : Chlorine at the 4a-position likely enhances lipophilicity (logP ~2.5–3.0, estimated from analogs in ), similar to bromine in 4-(bromomethyl)-3,5-difluoropyridine .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are absent in the provided Evidence, analogs offer insights:

  • Neuroactive Potential: Dihydroisoquinoline derivatives (e.g., EN300-760933) often target monoamine transporters or receptors, implying similar applications for the chloro-phenyl variant .
  • Metabolic Stability: The decahydroisoquinoline core may resist oxidative metabolism better than unsaturated analogs (e.g., pyridines in ), as seen in related bicyclic amines .

Biological Activity

4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride (CAS No. 1051919-46-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the isoquinoline family, which is known for various pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the phenyl group may enhance its binding affinity to specific biological targets, potentially modulating their activity.

Neuroprotective Effects

Isoquinoline derivatives have been studied for their neuroprotective properties. Research indicates that certain isoquinolines can inhibit neuroinflammation and protect neuronal cells from apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases . The specific neuroprotective effects of this compound require further investigation.

Study on Structural Analogues

Research on structural analogues of isoquinolines has revealed insights into their biological activities. A study highlighted that modifications in the isoquinoline structure could significantly alter their pharmacological profiles, particularly in terms of kinase inhibition and anti-inflammatory effects . These findings suggest that this compound may also exhibit varied biological activities depending on its structural features.

In Vivo Studies

In vivo studies involving related compounds have shown that certain isoquinolines can induce apoptosis in cancer cells through mitochondrial pathways . While direct studies on this compound are lacking, these findings provide a foundation for exploring its potential in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundAnticancer (hypothetical)TBDThis study
Flavonol Derivative (6k)Anticancer (A549 cells)3.14 ± 0.29
Flavonol Derivative (6l)Anticancer (A549 cells)0.46 ± 0.02

Q & A

Q. What experimental frameworks validate hypotheses when literature reports conflicting biological activities?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate compound-specific effects. Meta-analyses of structure-activity relationships (SAR) across isoquinoline derivatives identify outliers due to stereochemical variability . Negative controls (e.g., enantiomerically pure analogs) confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.